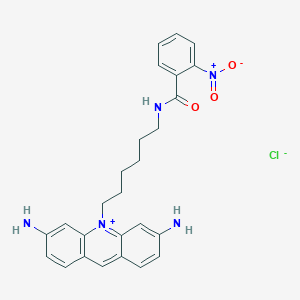
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a synthetic compound that belongs to the acridinium family. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In
作用機序
The mechanism of action of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is not fully understood. However, it is believed that this compound interacts with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can lead to changes in DNA structure and function, which can have downstream effects on cellular processes.
生化学的および生理学的効果
The biochemical and physiological effects of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium are complex and varied. This compound has been shown to have a range of effects on cellular processes, including DNA replication, transcription, and repair. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
One of the primary advantages of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its specificity for double-stranded DNA. This property makes it a valuable tool for the study of DNA structure and function. Additionally, this compound has been shown to have phototoxic effects on cancer cells, making it a promising candidate for the treatment of cancer.
One of the limitations of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is its complexity. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, the use of this compound as a fluorescent probe for the detection of DNA could be further optimized for use in high-throughput screening assays.
合成法
The synthesis of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is a complex process that involves several steps. The first step involves the synthesis of 6-bromohexanoic acid, which is then reacted with 4-nitrobenzoyl chloride to form 6-(4-nitrobenzamido)hexanoic acid. The second step involves the synthesis of 3,6-diaminoacridine, which is then reacted with 6-(4-nitrobenzamido)hexanoic acid to form 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium.
科学的研究の応用
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium has several potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to double-stranded DNA and emit fluorescence when excited by light. This property makes it a valuable tool for the study of DNA structure and function.
Another potential application of 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium is as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when exposed to light, making it a promising candidate for the treatment of cancer.
特性
CAS番号 |
139263-57-3 |
|---|---|
製品名 |
3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium |
分子式 |
C26H28ClN5O3 |
分子量 |
494 g/mol |
IUPAC名 |
N-[6-(3,6-diaminoacridin-10-ium-10-yl)hexyl]-2-nitrobenzamide;chloride |
InChI |
InChI=1S/C26H27N5O3.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)30(24(18)16-20)14-6-2-1-5-13-29-26(32)22-7-3-4-8-23(22)31(33)34;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H4,27,28,29,32);1H |
InChIキー |
QJGQBHVEGRHINI-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
同義語 |
3,6-diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium 3,6-DNBAHA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



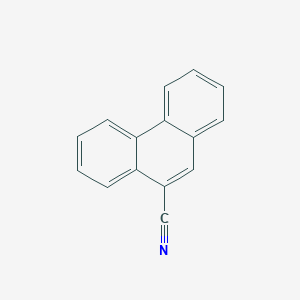
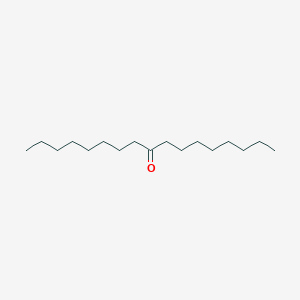
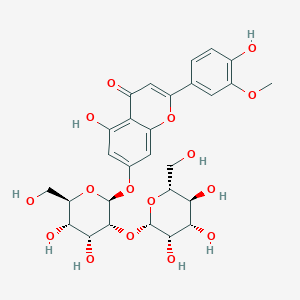
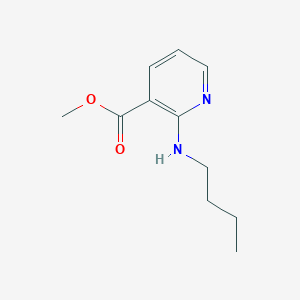
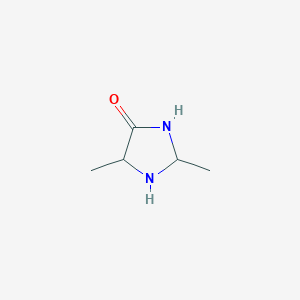
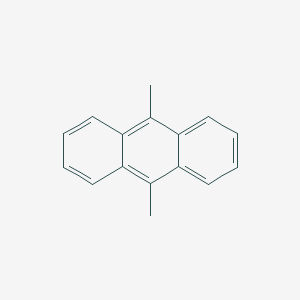
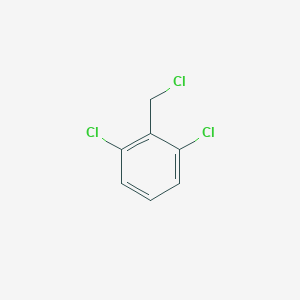
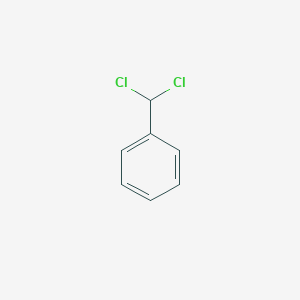
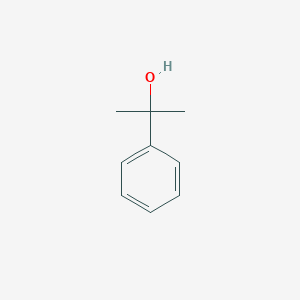
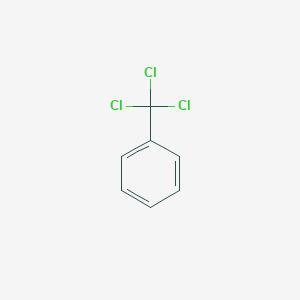
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
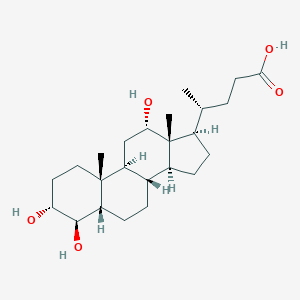
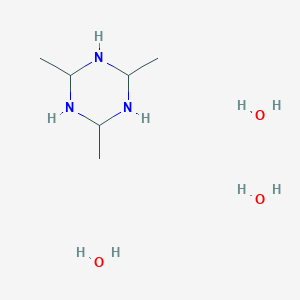
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)